This compound is categorized under esters and specifically falls within the realm of organic compounds used in synthetic chemistry. Its CAS number is 81039-74-9, and it has a molecular formula of C17H20O3 with a molecular weight of 272.34 g/mol. The compound can be sourced from various chemical suppliers and is often utilized in research settings due to its reactive propargyl group, which allows for diverse chemical transformations .
The synthesis of Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate typically involves the esterification process. The key steps include:
In industrial applications, continuous flow reactors may be utilized to enhance yield and efficiency, along with solid acid catalysts to streamline the esterification process.
The molecular structure of Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate features several important components:
OC(C1CCCCC1)(C(=O)OCC#C)c2ccccc2, indicating the connectivity of atoms within the molecule.Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate participates in several types of chemical reactions:
These reactions highlight the versatility of Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate in synthetic organic chemistry.
The mechanism of action for Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate primarily involves its functional groups interacting with biological targets:
Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate exhibits several notable physical and chemical properties:
Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate has diverse applications across various fields:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: